molecular formula C15H16N6O2S B11371945 N-(4-{4-methyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide

N-(4-{4-methyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide

Cat. No.: B11371945
M. Wt: 344.4 g/mol
InChI Key: UGLPVKFNUBLWMC-UHFFFAOYSA-N
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Description

N-(4-{4-methyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, an oxadiazole ring, and a sulfanyl group

Preparation Methods

The synthesis of N-(4-{4-methyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is typically synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazole intermediate with a suitable thiol reagent, such as 4-methylbenzyl mercaptan.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving a nitrile oxide intermediate.

    Acetylation: The final step involves the acetylation of the oxadiazole-triazole intermediate to yield the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-(4-{4-methyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the oxadiazole ring, using reducing agents such as lithium aluminum hydride.

    Substitution: The triazole and oxadiazole rings can participate in nucleophilic substitution reactions, where halogenated reagents replace hydrogen atoms.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(4-{4-methyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-{4-methyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide involves its interaction with molecular targets, such as enzymes and receptors. The triazole and oxadiazole rings can bind to active sites of enzymes, inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

N-(4-{4-methyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide can be compared with other triazole and oxadiazole derivatives:

    Triazole Derivatives: Compounds like fluconazole and voriconazole are well-known triazole antifungal agents. While they share the triazole ring, their structures and applications differ significantly.

    Oxadiazole Derivatives: Compounds such as oxadiazole-based herbicides and pharmaceuticals exhibit different biological activities due to variations in their substituents and overall structure.

The uniqueness of this compound lies in its combined triazole-oxadiazole framework and the presence of the sulfanyl group, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C15H16N6O2S

Molecular Weight

344.4 g/mol

IUPAC Name

N-[4-[4-methyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C15H16N6O2S/c1-9-4-6-11(7-5-9)8-24-15-18-17-14(21(15)3)12-13(16-10(2)22)20-23-19-12/h4-7H,8H2,1-3H3,(H,16,20,22)

InChI Key

UGLPVKFNUBLWMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(N2C)C3=NON=C3NC(=O)C

Origin of Product

United States

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